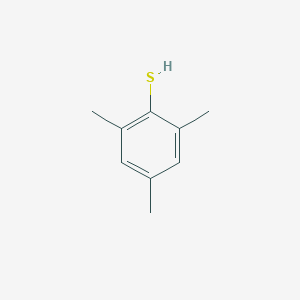

2,4,6-Trimethylthiophenol

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiophene derivatives, including 2,4,6-trimethylthiophenol, often involves palladium-catalyzed coupling reactions, oxidative coupling, and other specialized organic synthesis techniques. These methods aim to efficiently construct the thiophene core, introduce substituents, and optimize yields for practical applications (Barbarella et al., 1996; Ping, 2012).

Molecular Structure Analysis

Molecular structure analysis of thiophene derivatives, such as this compound, typically employs X-ray crystallography and NMR spectroscopy. These techniques provide detailed insights into the compound's atomic arrangement, bond lengths, angles, and overall geometry, essential for understanding its reactivity and properties (Sekido et al., 1977; Tamm et al., 1996).

Chemical Reactions and Properties

Thiophene derivatives participate in a variety of chemical reactions, including electrophilic substitution, polymerization, and cross-coupling reactions. These reactions are fundamental for modifying the thiophene core, introducing functional groups, and creating polymers with desired electronic and optical properties (Marciniak et al., 1998; Cho et al., 2015).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, are closely related to its molecular structure. The presence of methyl groups and the thiophenol moiety influence these properties, affecting the compound's applicability in material science and organic synthesis (Wakamiya et al., 2003; Suzuki et al., 1998).

Chemical Properties Analysis

This compound's chemical properties, including acidity, reactivity towards nucleophiles and electrophiles, and participation in redox reactions, are crucial for its applications in synthetic chemistry. Its reactivity can be tailored through functionalization, enabling its use in complex chemical syntheses and material design (Eaborn et al., 1972; Tarı et al., 2015).

- Synthesis and structural analysis: (Barbarella et al., 1996), (Ping, 2012).

- Molecular structure: (Sekido et al., 1977), (Tamm et al., 1996).

- Chemical reactions and properties: (Marciniak et al., 1998), (Cho et al., 2015).

- Physical and chemical properties: (Wakamiya et al., 2003), (Suzuki et al., 1998).

Aplicaciones Científicas De Investigación

Protecting Group in Organosilicon Chemistry : The Si-2,4,6-trimethoxyphenyl (Si-2,4,6-TMOP) moiety has been used effectively as a protecting group in synthetic organosilicon chemistry. This was demonstrated in the synthesis of rac-sila-venlafaxine, a sila-analogue of a serotonin/noradrenaline reuptake inhibitor (Daiß, Penka, Burschka, & Tacke, 2004).

Maturity Indicators in Sediments : Trimethyldibenzothiophenes (TMDBTs), related to 2,4,6-Trimethylthiophenol, have been used as maturity indicators in sediment analysis from the Liaohe Basin, East China. A new maturity indicator based on TMDBT ratios was proposed (Li et al., 2013).

Reactivity in Organometallic Chemistry : Studies on the acid cleavage of (2,4,6-trimethoxyphenyl)trimethylsilane, a compound similar to this compound, revealed significant reactivity differences compared to phenyltrimethylsilane (Eaborn, Salih, & Walton, 1972).

Photocatalytic Applications : The interaction between benzophenone and 2,4,6-trimethyl-1,3,5-trithiane, a compound related to this compound, was studied for its role in photocatalytic polymerization (Marciniak, Andrzejewska, & Hugc, 1998).

Biological Treatment of Halogenated Compounds : The biological treatment of 2,4,6-trichlorophenol, a chlorinated derivative of phenol, was investigated. This study may provide insights into the degradation pathways and environmental impact of related compounds (Armenante, Kafkewitz, Lewandowski, & Jou, 1999).

Electrochromic Applications : Research on dithienothiophene-based conjugated polymers, which are structurally related to thiophenes like this compound, explored their use in electrochromic devices (Neo et al., 2013).

Electrochemical Detection of Toxicants : A study on the electrochemical detection of 2,4,6-trichlorophenol using CuO nanostructures highlights potential applications in environmental monitoring of related phenolic compounds (Buledi et al., 2021).

Stabilities and Reactivities of Carbenium Salts : Investigations into the stabilities and reactivities of compounds involving 2,4,6-trimethoxyphenyl groups, related to this compound, offer insights into the behavior of these types of molecules (Wada et al., 1997).

Synthesis and Reactivity of Silanethione : Research on the synthesis and reactivity of kinetically stabilized silanethione compounds, which include bulky aryl groups similar to this compound, provides insights into the properties of these unique compounds (Suzuki et al., 1998).

Photocatalytic Water Treatment : The study on the photocatalytic removal of 2,4,6-trichlorophenol using commercial ZnO powder underscores the potential for similar photocatalytic applications for related compounds (Gaya et al., 2010).

Organic Semiconductors : Research on cyano-substituted oligothiophenes, which are structurally related to thiophenes, highlights their potential as n-type organic semiconductors (Yassar et al., 2002).

Safety and Hazards

The compound is classified as dangerous, with hazard statements H319-H334-H410 . This means it can cause serious eye irritation, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and avoiding release to the environment .

Mecanismo De Acción

Target of Action

2,4,6-Trimethylthiophenol is a chemical compound with a wide range of applications in the chemical industry . It is primarily used as an intermediate in the synthesis of other compounds

Mode of Action

The mode of action of this compound is largely dependent on the context of its use. In the synthesis of other compounds, it likely interacts with various reactants to form new chemical bonds . The exact nature of these interactions would depend on the specific reaction conditions and the other reactants involved.

Biochemical Pathways

As an intermediate in chemical synthesis, it is likely involved in various chemical reactions that lead to the formation of new compounds .

Pharmacokinetics

Given its use in chemical synthesis, it is likely that these properties would be significantly influenced by the specific reaction conditions and the presence of other reactants .

Result of Action

As a chemical intermediate, its primary role is likely in the formation of new chemical bonds, leading to the synthesis of new compounds .

Análisis Bioquímico

Biochemical Properties

It is known that it is soluble in alcohol but insoluble in water . Its pKa is predicted to be 7.22±0.50 , indicating that it can exist in both protonated and deprotonated forms depending on the pH of the environment

Molecular Mechanism

It is known to inhibit CYP1A2, a member of the cytochrome P450 superfamily of enzymes These enzymes play a key role in the metabolism of drugs and other xenobiotics

Propiedades

IUPAC Name |

2,4,6-trimethylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12S/c1-6-4-7(2)9(10)8(3)5-6/h4-5,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKANQZUPJCMBAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80300979 | |

| Record name | 2,4,6-TRIMETHYLTHIOPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1541-10-2 | |

| Record name | 2,4,6-TRIMETHYLTHIOPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethylbenzenethiolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

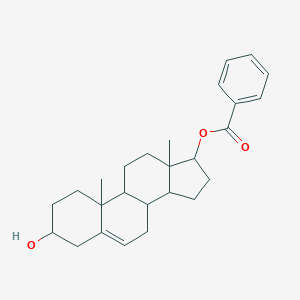

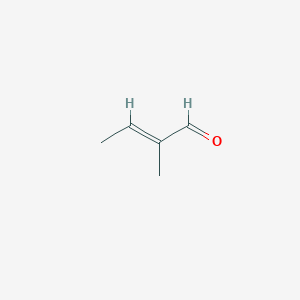

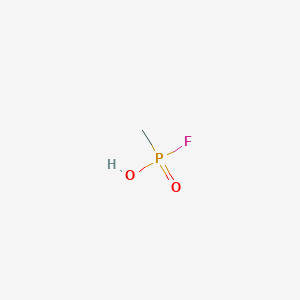

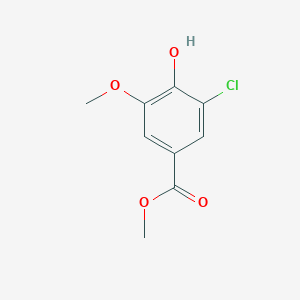

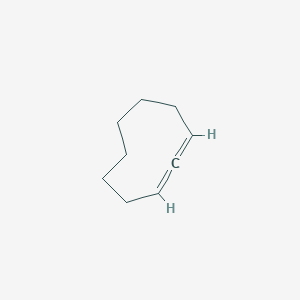

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.